molecular formula C17H20O4 B11053416 Prop-2-en-1-yl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate

Prop-2-en-1-yl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate

Katalognummer B11053416
Molekulargewicht: 288.34 g/mol
InChI-Schlüssel: QWNMDOMUHSIIFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-en-1-yl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexane ring with multiple functional groups, including a hydroxy group, a methyl group, an oxo group, and a phenyl group, making it a versatile molecule for chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation reaction, which involves the condensation of an aldehyde with a ketone in the presence of a base to form a chalcone intermediate. This intermediate can then undergo further reactions, such as cyclization and esterification, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-en-1-yl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Prop-2-en-1-yl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Prop-2-en-1-yl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Prop-2-en-1-yl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C17H20O4

Molekulargewicht

288.34 g/mol

IUPAC-Name

prop-2-enyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate

InChI

InChI=1S/C17H20O4/c1-3-9-21-16(19)15-13(12-7-5-4-6-8-12)10-17(2,20)11-14(15)18/h3-8,13,15,20H,1,9-11H2,2H3

InChI-Schlüssel

QWNMDOMUHSIIFH-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(C(C(=O)C1)C(=O)OCC=C)C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.